Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate is a fluorinated thiazole derivative characterized by a trifluoromethyl (-CF₃) group at the para position and a fluorine atom at the ortho position on the phenyl ring, with a methyl group at position 4 and an ethoxycarbonyl moiety at position 5 of the thiazole core. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which enhance metabolic stability and binding affinity to biological targets . Its synthesis typically involves cyclocondensation of substituted benzothioamides with α-chloroketones, as seen in analogous thiazole preparations .
Properties
IUPAC Name |
ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO2S/c1-3-21-13(20)11-7(2)19-12(22-11)9-5-4-8(6-10(9)15)14(16,17)18/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEYGYRMGBUFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=C(C=C(C=C2)C(F)(F)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612156 | |
| Record name | Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-35-0 | |
| Record name | 5-Thiazolecarboxylic acid, 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317319-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Thiazole Ring
The thiazole ring is commonly synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea or thioamide compounds. For this compound:
- The α-haloketone is prepared from the corresponding 2-fluoro-4-(trifluoromethyl)acetophenone derivative by halogenation at the α-position.
- This α-haloketone is then reacted with ethyl thiourea or a similar sulfur-containing nucleophile under reflux conditions in an appropriate solvent (e.g., ethanol or acetonitrile).
- The reaction proceeds via nucleophilic substitution and cyclization to yield the 1,3-thiazole ring with the desired substituents.
Introduction of the Ethyl Ester Group
- The carboxylate ester at the 5-position of the thiazole ring can be introduced either by starting with an ester-functionalized α-haloketone or by subsequent esterification of a carboxylic acid intermediate.
- Esterification is typically performed using ethanol in the presence of acid catalysts such as sulfuric acid or by using ethyl chloroformate under basic conditions.
- Purification is achieved by recrystallization or chromatographic techniques to isolate the pure ethyl ester derivative.
Alternative Synthetic Routes
- Some methods may involve the use of substituted thioamides and α-bromoesters to directly form the thiazole ring with the ester group already incorporated.
- Microwave-assisted synthesis and solvent-free conditions have been explored in literature for similar thiazole derivatives to improve yields and reduce reaction times, though specific data for this compound is limited.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| α-Haloketone formation | Halogenation of 2-fluoro-4-(trifluoromethyl)acetophenone | 0–25 °C | CH2Cl2 or CCl4 | 70–85 | Controlled halogenation to avoid overreaction |
| Thiazole ring cyclization | α-Haloketone + thiourea derivative | Reflux (80–100 °C) | Ethanol or acetonitrile | 60–75 | Stirring under inert atmosphere recommended |
| Esterification | Carboxylic acid intermediate + ethanol + acid catalyst | 60–80 °C | Ethanol | 80–90 | Acid catalysis or ethyl chloroformate method |
Purification and Characterization
- The crude product is purified by column chromatography using silica gel with eluents such as hexane/ethyl acetate mixtures.
- Final purification is often done by recrystallization from ethanol or ethyl acetate.
- Characterization includes melting point determination (typically 68–70 °C), NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Research Findings and Optimization
- Fluorine substituents on the phenyl ring influence the reactivity of the α-haloketone intermediate, requiring careful control of halogenation conditions to prevent side reactions.
- The presence of trifluoromethyl groups enhances the electron-withdrawing effect, which can affect the nucleophilicity of thiourea and the cyclization rate.
- Optimization studies suggest that using polar aprotic solvents during cyclization can improve yields and reduce reaction times.
- The ethyl ester group is stable under the reaction conditions, allowing for late-stage functionalization if needed.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Typical Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| α-Haloketone synthesis | 2-fluoro-4-(trifluoromethyl)acetophenone + halogen | 0–25 °C, CH2Cl2 | 70–85 | Controlled halogenation critical |
| Thiazole ring formation | α-Haloketone + thiourea derivative | Reflux, ethanol or acetonitrile | 60–75 | Inert atmosphere recommended |
| Esterification | Carboxylic acid intermediate + ethanol + acid catalyst | 60–80 °C, ethanol | 80–90 | Acid catalysis or ethyl chloroformate |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
In the field of organic chemistry, ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation : Can introduce additional functional groups.
- Reduction : Alters specific functional groups.
- Substitution Reactions : Engages in nucleophilic or electrophilic substitutions at the thiazole or phenyl rings .
Biology
The compound is under investigation for its potential biological activities:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against various microbial strains.
- Anticancer Properties : Significant research has focused on its ability to inhibit cancer cell growth. For instance, studies have shown that it exhibits potent activity against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-15 (Colon) | < 10 | Inhibition of tubulin polymerization |
| NCI-H23 (Lung) | < 5 | Induction of apoptosis via cell cycle arrest |
| DU-145 (Prostate) | < 15 | Downregulation of Bcl-2 and upregulation of Bax |
These findings suggest that the compound may disrupt critical cellular processes involved in cancer progression .
Medicine
In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its unique properties could lead to the development of new drugs targeting specific diseases, particularly cancers and infectious diseases. Ongoing research aims to elucidate its mechanisms of action further and optimize its efficacy in therapeutic applications .
Industry
The compound's unique chemical structure makes it valuable in industrial applications:
Mechanism of Action
The mechanism of action of ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positional Isomers
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
- Key Difference : Lacks the 2-fluoro substituent on the phenyl ring.
- Crystallographic studies of similar analogs (e.g., Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate) suggest that coplanarity between the thiazole and phenyl rings is critical for π-π stacking interactions in enzyme binding pockets .
Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
- Key Difference : Methyl group at position 5 (vs. position 4 in the target compound).
- Impact : The shifted methyl group alters the electron density distribution across the thiazole ring. This positional isomer has a higher predicted density (1.305 g/cm³) and molecular weight (315.31 g/mol) compared to the target compound, which may influence solubility and pharmacokinetics .
Functional Group Variations
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
- Key Difference : Replaces the trifluoromethyl group with a methyl group at the phenyl ring’s meta position.
Ethyl 2-[(4-chlorophenoxy)acetyl]amino-4-methyl-1,3-thiazole-5-carboxylate
- Key Difference: Incorporates a chlorophenoxy acetyl amino side chain.
- Impact: The amino and chlorophenoxy groups introduce hydrogen-bonding capabilities, which may enhance binding to polar residues in enzyme active sites. However, the increased polarity could reduce cell membrane permeability .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (CAS 317319-35-0), is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.
- Molecular Formula : C₁₄H₁₁F₄NO₂S
- Molecular Weight : 333.30 g/mol
- Melting Point : 68–70 °C
- Structure : The compound features a thiazole ring and a trifluoromethyl group, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-15 (Colon Cancer) | < 10 | Inhibition of tubulin polymerization |
| NCI-H23 (Lung Cancer) | < 5 | Induction of apoptosis via cell cycle arrest |
| DU-145 (Prostate) | < 15 | Downregulation of Bcl-2 and upregulation of Bax |
In a study involving HCT-15 cells, the compound exhibited an IC50 value lower than 10 µM, indicating significant potency against colon cancer cells. The mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the thiazole moiety. Preliminary tests have shown that it possesses moderate antibacterial activity against Gram-positive bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
-
Study on Anticancer Mechanisms :
A comprehensive study evaluated the effects of this compound on various cancer cell lines. It was found to induce apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and loss of mitochondrial membrane potential . -
Synergistic Effects with Other Drugs :
Research has indicated that this compound may enhance the efficacy of existing chemotherapeutics when used in combination therapy. For instance, combining it with established agents like doxorubicin showed a synergistic effect in reducing cell viability in resistant cancer cell lines . -
In Vivo Studies :
Animal studies demonstrated that administration of this compound significantly reduced tumor growth in xenograft models. The compound was well-tolerated with minimal side effects observed at therapeutic doses .
Q & A
Q. What synthetic routes are available for Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via cyclization reactions involving thiazole ring formation. A common method involves refluxing precursor esters (e.g., 2-dibenzylamino-4,4,4-trifluoro-3-hydroxy-butyric acid ethyl ester) with thionyl chloride, followed by purification via recrystallization from ethanol (95%) . Hydrolysis of methyl esters using NaOH (358 K, 1.5 h) can yield carboxylic acid derivatives with 85% efficiency, demonstrating scalability .
Q. Key Reaction Conditions
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
X-ray crystallography is essential for confirming molecular geometry. The thiazole and phenyl rings in related analogs exhibit near-coplanarity (dihedral angle: ~5.15°), with bond lengths consistent with standard thiazole derivatives (C–S: 1.73–1.75 Å; C–N: 1.30–1.32 Å) . LC-MS and NMR (¹H/¹³C) validate purity and substituent positions, particularly fluorinated and trifluoromethyl groups .
Advanced Research Questions
Q. How can researchers address unexpected byproducts during synthesis, such as alternative ring formations or substituent rearrangements?
The title compound was initially isolated as an unexpected product during attempts to synthesize a chloro-derivative, highlighting the need for reaction monitoring (e.g., TLC, HPLC) . To suppress byproducts:
- Optimize stoichiometry : Excess thionyl chloride ensures complete conversion of hydroxyl groups.
- Control temperature : Reflux conditions (e.g., 1 hr) minimize side reactions .
- Purification : Recrystallization from ethanol selectively isolates the target compound .
Q. What structural features explain the bioactivity of trifluoromethyl-substituted thiazoles, and how can analogs be rationally designed?
The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for membrane penetration in drug candidates . Structural analogs with fluorophenyl groups (e.g., 4-fluorophenyl) show improved binding to hydrophobic enzyme pockets. Computational modeling of dihedral angles (e.g., coplanar thiazole-phenyl systems) can guide substitutions at the 2- and 5-positions to optimize steric and electronic effects .
Q. How do crystallographic data resolve contradictions in reported bond lengths or molecular conformations?
Discrepancies in bond lengths (e.g., C–F vs. C–CF₃) arise from electron-withdrawing effects. In the crystal structure, the trifluoromethyl group induces torsional strain, deviating from ideal coplanarity. Refinement protocols using riding hydrogen models (C–H = 0.93–0.97 Å; Uiso = 1.2–1.5Ueq) ensure accurate geometric measurements . Comparative analysis with methyl 2-amino-5-isopropyl-thiazole-4-carboxylate validates thiazole ring integrity .
Q. What methodologies validate the stability of this compound under varying pH and temperature conditions?
- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC. Trifluoromethyl groups resist hydrolysis at physiological pH .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>150°C), consistent with fluorinated thiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
